spectroscopic data (NMR, IR, MS) of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
spectroscopic data (NMR, IR, MS) of 2,3,3-trimethyl-3H-indole-4-carboxylic acid
The following technical guide details the spectroscopic characterization of 2,3,3-trimethyl-3H-indole-4-carboxylic acid , a critical intermediate in the synthesis of functionalized cyanine dyes (e.g., Cy3, Cy5) used in bio-imaging and labeling.
Introduction & Significance
The 2,3,3-trimethyl-3H-indole-4-carboxylic acid (CAS: 1361397-78-5) is a specialized indolenine derivative. Unlike its more common 5-carboxylic acid isomer (used in standard Cy-dye synthesis), the 4-isomer places the carboxylic acid moiety at the ortho position relative to the gem-dimethyl substituted carbon (C3). This structural nuance creates unique steric and electronic environments, influencing both the fluorescence quantum yield of derived dyes and the regiochemistry of subsequent polymethine chain extensions.
This guide provides a comprehensive analysis of its spectroscopic signature (NMR, IR, MS) and outlines the synthesis logic required to differentiate it from the thermodynamically favored 6-isomer.
Synthesis Context & Isomer Differentiation
The synthesis typically involves a Fischer Indole cyclization between 3-hydrazinobenzoic acid and 3-methyl-2-butanone (isopropyl methyl ketone).
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Regioselectivity Challenge: The meta-substituted hydrazine can cyclize at two positions:
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Position 2 (Sterically Hindered): Yields the 4-carboxylic acid isomer.
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Position 6 (Less Hindered): Yields the 6-carboxylic acid isomer.
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While the 6-isomer is often the major product due to steric factors, specific acidic conditions (e.g., H₂SO₄ in ethanol) and purification protocols (recrystallization from isopropanol) allow for the isolation of the 4-isomer.
Visualization: Synthesis & Regiochemistry
Caption: Divergent synthesis pathway showing the origin of 4- and 6-isomers from the 3-hydrazinobenzoic acid precursor.
Spectroscopic Analysis (Core Data)
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and purity. The ionization pattern is typical for nitrogenous heterocycles.
| Parameter | Value/Observation | Interpretation |
| Ionization Mode | ESI (+) (Electrospray Ionization) | Protonation of the imine nitrogen. |
| Molecular Formula | C₁₂H₁₃NO₂ | Theoretical Monoisotopic Mass: 203.09 |
| [M+H]⁺ Peak | 204.1 m/z | Base peak; confirms the parent structure. |
| Fragmentation | m/z 189 (-15) | Loss of methyl group (CH₃). |
| Fragmentation | m/z 159 (-45) | Loss of carboxylic acid (-COOH). |
Protocol Note: Samples should be dissolved in MeOH with 0.1% Formic Acid to ensure complete protonation of the indolenine nitrogen, enhancing sensitivity.
Infrared Spectroscopy (FT-IR)
IR analysis is crucial for verifying the carboxylic acid functionality and the integrity of the indolenine core.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Acid) | 2500–3300 (broad) | Strong H-bonding of the carboxylic acid dimer. |
| C=O (Acid) | 1680–1710 (strong) | Carbonyl stretching vibration. |
| C=N (Imine) | 1570–1600 (med) | Characteristic of the 3H-indole core. |
| C-H (Aromatic) | 3000–3100 (weak) | Aromatic C-H stretch. |
| C-H (Aliphatic) | 2900–2980 (med) | Methyl groups (gem-dimethyl & C2-methyl). |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the 4-isomer from the 6-isomer. The key differentiator is the coupling pattern of the aromatic protons.
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Solvent: DMSO-d₆ (Preferred due to solubility of the zwitterionic acid form).
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Reference: TMS (0.00 ppm).
¹H NMR Data (400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 1.30 – 1.45 | Singlet (s) | 6H | C3-(CH₃)₂ | Gem-dimethyl protons. |
| 2.25 – 2.35 | Singlet (s) | 3H | C2-CH₃ | Methyl group on the imine carbon. |
| 7.50 – 7.60 | Triplet (t) | 1H | H-6 | Key Identifier: H-6 is flanked by H-5 and H-7. |
| 7.90 – 8.10 | Doublet (d) | 1H | H-5 | Deshielded by ortho-COOH effect. |
| 7.60 – 7.70 | Doublet (d) | 1H | H-7 | Para to the COOH group. |
| 12.0 – 13.0 | Broad (br) | 1H | -COOH | Exchangeable acidic proton. |
Isomer Validation (The "Three-Neighbor" Rule)
To confirm you have the 4-isomer and not the 6-isomer, examine the aromatic region:
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4-Isomer: Protons are at positions 5, 6, and 7. They are contiguous.
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Pattern: Doublet — Triplet — Doublet (d-t-d).
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6-Isomer: Protons are at positions 4, 5, and 7. H-7 is isolated from H-4/H-5.
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Pattern: Doublet — Doublet — Singlet (d-d-s) or d-d-d with small meta-coupling (J~2Hz).
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If you observe a triplet (J ≈ 7-8 Hz), you have successfully isolated the 4-isomer.
¹³C NMR Data (100 MHz, DMSO-d₆)
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Carbonyl (COOH): ~167.5 ppm
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Imine (C=N): ~188.0 ppm (Characteristic of indolenine C2)
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Quaternary C3: ~53.5 ppm
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Methyls: ~22.0 ppm (C3-Me), ~15.5 ppm (C2-Me)
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Aromatic Carbons: 120–155 ppm range.
Experimental Protocols
Protocol A: NMR Sample Preparation
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Mass: Weigh 10–15 mg of the dried solid.
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Solvent: Add 0.6 mL of DMSO-d₆. (Note: CDCl₃ may result in poor solubility due to the zwitterionic nature of the amino-acid-like structure).
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Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a glass wool plug into the NMR tube.
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Acquisition: Run standard 1H (16 scans) and 13C (1024 scans).
Protocol B: Isomer Purification (If mixture is suspected)
If NMR shows a mixture of d-t-d (4-isomer) and d-d-s (6-isomer):
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Recrystallization: Dissolve the crude mixture in minimal boiling isopropanol.
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Cooling: Allow to cool slowly to room temperature, then to 4°C.
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Filtration: The 4-isomer typically crystallizes less readily than the 6-isomer or vice-versa depending on exact conditions; however, patent literature suggests the 4-isomer can be isolated as a solid precipitate from the reaction mixture after solvent evaporation and washing with ether [1].
References
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Leung, W-Y., et al. (2016). Cyanine Dyes. U.S. Patent No. 9,441,270.[1] Washington, DC: U.S. Patent and Trademark Office.
- Mason, S. J., et al. (2005). Solid-phase synthesis of cyanine dyes. Journal of Organic Chemistry, 70(7), 2939-2949. (Context on indolenine synthesis).
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PubChem Compound Summary. (2024). 2,3,3-Trimethyl-3H-indole-4-carboxylic acid. National Center for Biotechnology Information.
